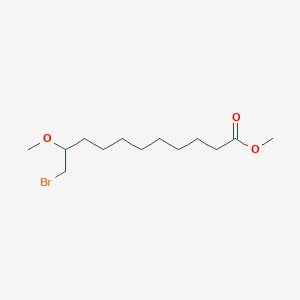
Methyl 11-bromo-10-methoxyundecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 11-bromo-10-methoxyundecanoate is an organic compound with the molecular formula C13H25BrO3 It is a derivative of undecanoic acid, featuring a bromine atom at the 11th position and a methoxy group at the 10th position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 11-bromo-10-methoxyundecanoate can be synthesized through a multi-step process. One common method involves the bromination of undecanoic acid, followed by esterification and methoxylation. The general steps are as follows:
Bromination: Undecanoic acid is treated with bromine in the presence of a catalyst to introduce a bromine atom at the 11th position.
Esterification: The brominated undecanoic acid is then esterified with methanol in the presence of an acid catalyst to form methyl 11-bromoundecanoate.
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 11-bromo-10-methoxyundecanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The ester group can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of amines, thiols, or other substituted derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Applications De Recherche Scientifique
Methyl 11-bromo-10-methoxyundecanoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds due to its potential biological activity.
Material Science: It can be used in the synthesis of polymers and other materials with specific properties.
Biological Studies: It is employed in studies related to antimicrobial and anti-biofilm activities.
Mécanisme D'action
The mechanism of action of methyl 11-bromo-10-methoxyundecanoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine and methoxy groups play crucial roles in its binding affinity and selectivity towards these targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 11-bromoundecanoate: Lacks the methoxy group at the 10th position.
Methyl 10-bromodecanoate: Has a bromine atom at the 10th position instead of the 11th.
Methyl 11-methoxyundecanoate: Lacks the bromine atom at the 11th position.
Uniqueness
Methyl 11-bromo-10-methoxyundecanoate is unique due to the presence of both bromine and methoxy groups, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Propriétés
Numéro CAS |
42749-37-1 |
|---|---|
Formule moléculaire |
C13H25BrO3 |
Poids moléculaire |
309.24 g/mol |
Nom IUPAC |
methyl 11-bromo-10-methoxyundecanoate |
InChI |
InChI=1S/C13H25BrO3/c1-16-12(11-14)9-7-5-3-4-6-8-10-13(15)17-2/h12H,3-11H2,1-2H3 |
Clé InChI |
PCHRTJAONAPFAI-UHFFFAOYSA-N |
SMILES canonique |
COC(CCCCCCCCC(=O)OC)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[4-(Diethylamino)phenyl]-1-propylquinolin-1-ium iodide](/img/structure/B14658544.png)

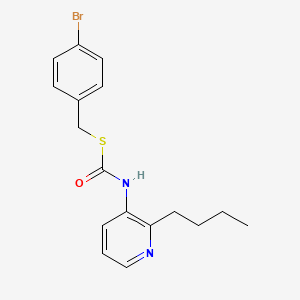
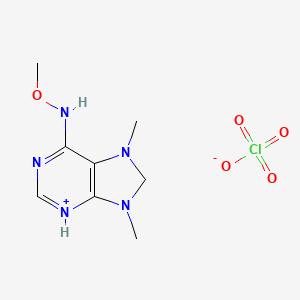

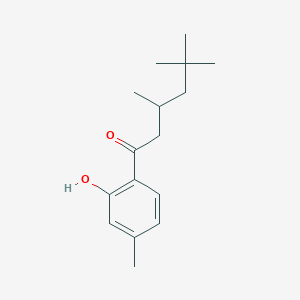
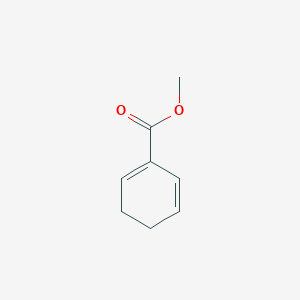
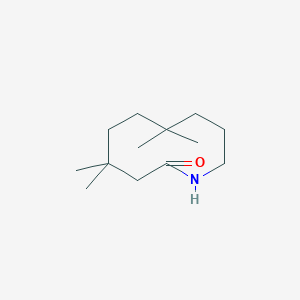
![S-[(4-Chlorophenyl)methyl] ethylcarbamothioate](/img/structure/B14658589.png)
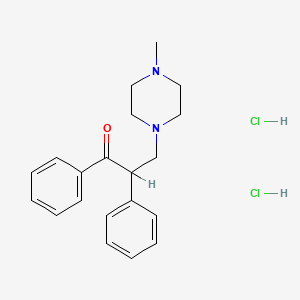

![6-[(4-Chloroanilino)methyl]-5-methylquinazoline-2,4-diamine](/img/structure/B14658609.png)
